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Compound of Interest

Compound Name: 5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1338050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif that forms the core

of a wide range of biologically active compounds. While specific cross-reactivity data for 5-
Methyl-1,3,4-thiadiazol-2-ol is not extensively available in the public domain, this guide

provides a comparative overview of the biological activities of various 1,3,4-thiadiazole

derivatives based on available experimental data. This information can serve as a valuable

resource for researchers engaged in the design and development of new therapeutic agents

based on this privileged scaffold. The diverse biological activities reported for 1,3,4-thiadiazole

derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory

properties.[1][2][3][4][5]

I. Comparative Biological Activities of 1,3,4-
Thiadiazole Derivatives
The following tables summarize the in vitro activities of various 1,3,4-thiadiazole derivatives

across different biological assays. It is important to note that these compounds feature different

substitutions on the thiadiazole ring, which significantly influences their biological activity and

selectivity.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
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Compound
ID/Description

Cancer Cell
Line

Assay Type IC50 (µM) Reference

N-(5-Nitrothiazol-

2-yl)-2-((5-((4-

(trifluoromethyl)p

henyl)amino)-1,3

,4-thiadiazol-2-

yl)thio)acetamide

K562 (Chronic

Myelogenous

Leukemia)

Cytotoxicity
7.4 (for Abl

kinase inhibition)
[6]

5-[2-

(benzenesulfonyl

methyl)phenyl]-1,

3,4-thiadiazol-2-

amine

LoVo (Colon

Cancer)
Proliferation 2.44 [7]

5-[2-

(benzenesulfonyl

methyl)phenyl]-1,

3,4-thiadiazol-2-

amine

MCF-7 (Breast

Cancer)
Proliferation 23.29 [7]

2-(N-benzyl-

amine)-[5-(2,5-

dimethoxy-

phenyl)-1,3,4-

thiadiazole

HT-29 (Colon

Cancer)
Cytotoxicity

- (68.28%

inhibition)
[8]

2-(N-benzyl-

amine)-[5-(2,5-

dimethoxy-

phenyl)-1,3,4-

thiadiazole

MDA-MB-23

(Breast Cancer)
Cytotoxicity

- (62.95%

inhibition)
[8]

5-(Thiophen-2-

yl)-1,3,4-

thiadiazole

derivative

(Compound 20b)

HepG-2

(Hepatocellular

Carcinoma)

Cytotoxicity 4.37 [9]
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5-(Thiophen-2-

yl)-1,3,4-

thiadiazole

derivative

(Compound 20b)

A-549 (Lung

Cancer)
Cytotoxicity 8.03 [9]

Table 2: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

Compound
ID/Descripti
on

Target
Enzyme

Assay Type IC50 (µM)
Selectivity
Notes

Reference

N-(5-

Nitrothiazol-

2-yl)-2-((5-

((4-

(trifluorometh

yl)phenyl)ami

no)-1,3,4-

thiadiazol-2-

yl)thio)aceta

mide

Abl protein

kinase

Kinase

Inhibition
7.4

Selective for

Bcr-Abl

positive cell

line

[6]

1,3,4-

Thiadiazole

derivatives

Inducible

Nitric Oxide

Synthase

(iNOS)

Enzyme

Inhibition
20-40

Selective for

iNOS over

nNOS

[10]

1,3,4-

Thiadiazole

hybrids

Epidermal

Growth

Factor

Receptor

(EGFR)

Kinase

Inhibition
0.08 - 0.30 --- [11][12]

Table 3: Receptor Binding Affinity of 1,3,4-Thiadiazole Derivatives
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Compound
ID/Descripti
on

Target
Receptor

Assay Type Kᵢ (nM)
Selectivity
Notes

Reference

N-[3-(4-

methoxy-

phenyl)-[1][2]

[4]thiadiazol-

5-yl]-

acetamide

Human

Adenosine A₃

Radioligand

Binding
0.79

High

selectivity for

A₃ over A₁

and A₂A

[13]

5-amino[1][3]

[4]thiadiazole

derivative

Human

Adenosine A₃

Radioligand

Binding
4700

Lower affinity

compared to

the 1,2,4-

thiadiazole

isomer

[13]

II. Experimental Protocols
A. Kinase Inhibition Assay (General Protocol)

Kinase selectivity profiling is typically performed using in vitro kinase assays. A general

workflow is as follows:

Compound Preparation: The test compounds are serially diluted to various concentrations.

Kinase Reaction: The kinase, a specific substrate (often a peptide), and ATP are incubated

with the test compound in a reaction buffer.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-

based assays.

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the

kinase activity, is then determined by fitting the data to a dose-response curve.

B. Cell Viability/Cytotoxicity Assay (MTT Assay)
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells

with active metabolism convert the yellow MTT into a purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage

of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is

determined.

C. Radioligand Receptor Binding Assay

This technique is used to measure the affinity of a ligand for a receptor.

Membrane Preparation: Cell membranes expressing the target receptor are prepared.

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled

ligand (a molecule known to bind to the receptor) and varying concentrations of the

unlabeled test compound.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration.

Radioactivity Measurement: The amount of radioactivity trapped on the filter, which

corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is
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then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

III. Visualizations
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Caption: General experimental workflow for evaluating the biological activity of 1,3,4-

thiadiazole derivatives.
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Caption: Simplified signaling pathway showing the inhibition of kinases like EGFR and Bcr-Abl

by 1,3,4-thiadiazole derivatives, leading to reduced cell proliferation and survival. 1,3,4-

thiadiazole derivatives, leading to reduced cell proliferation and survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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